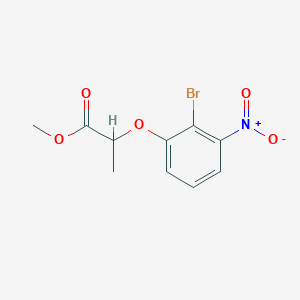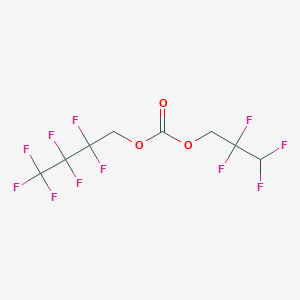
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Various substituted carbonates depending on the nucleophile used.
Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Reduction: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry due to its unique reactivity and stability.
Biology: Employed in the development of fluorinated biomolecules and as a probe in biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated groups contribute to its high electronegativity and chemical inertness, allowing it to form stable complexes with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Properties
Molecular Formula |
C8H5F11O3 |
|---|---|
Molecular Weight |
358.11 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H5F11O3/c9-3(10)5(11,12)1-21-4(20)22-2-6(13,14)7(15,16)8(17,18)19/h3H,1-2H2 |
InChI Key |
GFGRNNLZDJOZRI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



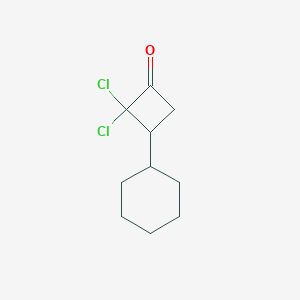
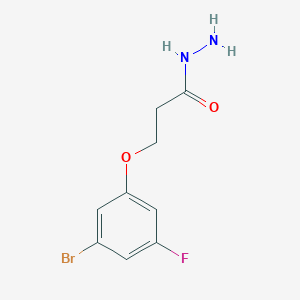
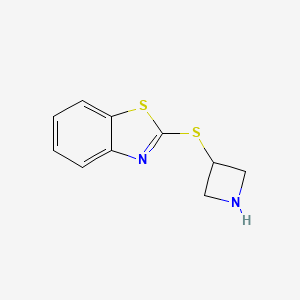
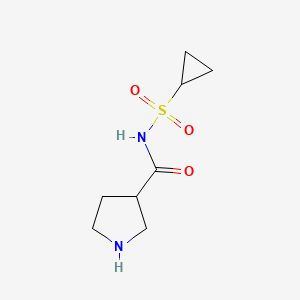



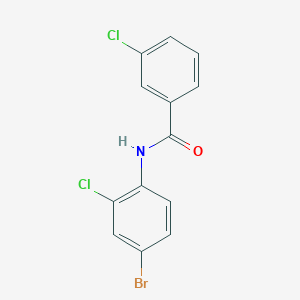
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)

